molecular formula C18H20N4O5S B2664652 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide CAS No. 2097859-42-0

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2664652
CAS No.: 2097859-42-0
M. Wt: 404.44
InChI Key: IESZVSWSLPNJEL-UHFFFAOYSA-N
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Description

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is a complex organic compound that features a combination of methoxy, pyrrolidinyl, pyridinyl, and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2-methoxybenzoic acid and 5-(2-oxopyrrolidin-1-yl)pyridine. These intermediates are then subjected to sulfonamide formation and subsequent amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinyl ring can be reduced to form dihydropyridine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxy-5-formylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)dihydropyridin-3-yl]methyl}sulfamoyl)benzamide.

    Substitution: Formation of this compound derivatives.

Scientific Research Applications

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzoic acid
  • 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzylamine

Uniqueness

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.

Properties

IUPAC Name

2-methoxy-5-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-16-5-4-14(8-15(16)18(19)24)28(25,26)21-10-12-7-13(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11,21H,2-3,6,10H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZVSWSLPNJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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